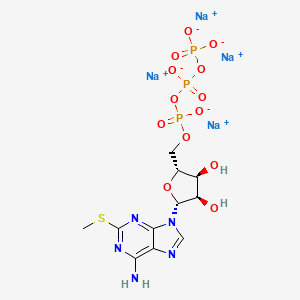

2-Methylthio-ATP

Beschreibung

Contextualizing 2-Methylthio-ATP within Purinergic Signaling Research

Purinergic signaling is a fundamental communication pathway in which extracellular nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine, act as signaling molecules. researchgate.net This system, first proposed in 1972, is now recognized for its crucial role in a vast array of physiological processes, from neurotransmission and muscle contraction to immune responses and inflammation. researchgate.netnih.gov The signaling is mediated by specific cell-surface proteins known as purinergic receptors, which are broadly divided into two families: P1 receptors, which respond to adenosine, and P2 receptors, which are activated by nucleotides like ATP and adenosine diphosphate (B83284) (ADP). researchgate.netfrontiersin.org

The P2 receptor family is further subdivided into two distinct classes: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs). frontiersin.orgresearchgate.net There are seven known subtypes of P2X receptors (P2X1-7) and eight subtypes of P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14) in mammals. frontiersin.orgresearchgate.net Within this complex signaling network, this compound (2-MeS-ATP) has emerged as a critical research tool. As a potent agonist for several P2 receptor subtypes, particularly certain P2Y and P2X receptors, 2-MeS-ATP allows scientists to selectively activate these receptors and investigate their downstream effects and physiological functions. medchemexpress.comtocris.comnih.gov Its use has been instrumental in exploring the roles of purinergic signaling in the cardiovascular, nervous, and immune systems. frontiersin.orgnih.govmdpi.com

Historical Perspective on this compound's Role in P2 Receptor Classification

The classification of purinergic receptors has evolved significantly since the initial distinction between P1 and P2 receptors in 1978. A key milestone occurred in 1985 with the pharmacological division of P2 receptors into P2X and P2Y subtypes, a distinction later confirmed by molecular cloning in the early 1990s. frontiersin.org In these early stages of research, differentiating between the growing number of receptor subtypes was a significant challenge, largely dependent on the relative potency of various ATP analogs.

This compound played a pivotal role in this pharmacological classification. Early studies on rat hepatocytes, for instance, showed that 2-MeS-ATP was approximately 25 times more potent than ATP in activating glycogen (B147801) phosphorylase, providing strong evidence for the presence of what were then broadly termed P2Y-purinoceptors. nih.gov As more P2Y receptors were identified, the need for more selective agonists became critical. 2-MeS-ATP and its derivative, 2-MeS-ADP, proved to be highly potent agonists at the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors. nih.govaminer.org The development of conformationally constrained analogs of 2-MeS-ADP later provided a breakthrough, yielding a highly potent agonist that was selective for the P2Y1 receptor over the P2Y12 and P2Y13 subtypes. aminer.org This progression highlights how 2-MeS-ATP and its derivatives have been indispensable pharmacological tools, enabling researchers to dissect the complex pharmacology of the P2Y receptor family and solidify the classification that is used today.

Overview of this compound as a Nucleotide Analog and Pharmacological Probe

This compound is a synthetic analog of adenosine triphosphate. medchemexpress.com In its structure, a methylthio (-SCH3) group replaces a hydrogen atom at the 2-position of the adenine (B156593) base of ATP. This seemingly minor chemical modification results in significant changes to its pharmacological profile compared to the endogenous ligand, ATP. One key advantage is its increased metabolic stability, making it more resistant to degradation by ectonucleotidases, the enzymes that rapidly break down extracellular ATP. nih.gov

This stability, combined with its high potency at specific receptor subtypes, makes 2-MeS-ATP an invaluable pharmacological probe. It is considered a non-selective P2 agonist because it activates multiple receptor subtypes, but its potency varies significantly among them. tocris.com It is a particularly potent agonist at P2Y1, P2Y12, and P2Y13 receptors, and also demonstrates high potency at P2X1 and P2X3 receptors. tocris.comaminer.org This profile allows researchers to elicit strong purinergic responses in experimental systems. For example, its ability to potently activate P2Y1 receptors has been used to study platelet aggregation, while its action on P2X3 receptors is relevant for research into sensory neurotransmission. researchgate.netaminer.org By observing the biological effects following the application of 2-MeS-ATP, scientists can elucidate the specific roles these receptors play in cellular and systemic physiology.

Research Findings: Potency of this compound

The potency of an agonist is typically measured by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum biological response. The data below, compiled from various research studies, illustrates the potency of 2-MeS-ATP at different purinergic receptor subtypes.

| Receptor Subtype | Reported EC50 Value (nM) | Cell/Tissue System | Reference |

|---|---|---|---|

| P2Y1 | 4.5 | HEK293 cells expressing rat P2Y1 | medchemexpress.com |

| P2Y1 | 20 | Rat hepatocytes | nih.gov |

| P2X1 | 54 | Not specified | tocris.com |

| P2X3 | 350 | Not specified | tocris.com |

Compound Names Mentioned

Structure

2D Structure

Eigenschaften

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEFBRHXFDJPTA-KWIZKVQNSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5Na4O13P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019067 |

Source

|

| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100020-57-3 |

Source

|

| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology of 2 Methylthio Atp

Agonist Activity and Receptor Selectivity

2-Methylthio-ATP exhibits a distinct profile of activity across the two main families of purinergic receptors, the G-protein coupled P2Y receptors and the ligand-gated ion channel P2X receptors.

Agonism at P2X Purinergic Receptors

The P2X receptor family comprises seven subtypes (P2X₁-P2X₇) that are ATP-gated cation channels. strath.ac.uknih.gov 2-MeSATP is a potent agonist at multiple P2X receptor subtypes, often exhibiting similar or greater potency than the endogenous agonist ATP. strath.ac.uk

This compound displays a broad-spectrum agonist activity across the P2X receptor family, with some variations in potency:

P2X₁ and P2X₃ Receptors: 2-MeSATP is a potent agonist at both P2X₁ and P2X₃ receptors. These receptors are characterized by rapid activation and desensitization. nih.gov The compound α,β-methylene-ATP also shows a preference for P2X₁ and P2X₃ receptors. strath.ac.uk

P2X₂ and P2X₄ Receptors: 2-MeSATP is an agonist at P2X₂ and P2X₄ receptors. nih.gov These receptors typically exhibit slower desensitization compared to P2X₁ and P2X₃. wikipedia.org

P2X₅ and P2X₆ Receptors: While there are no highly selective ligands for P2X₅ and P2X₆ receptors, α,β-methylene-ATP has been shown to have agonist activity at these subtypes. nih.gov Information on the specific potency of 2-MeSATP at these receptors is less defined.

P2X₇ Receptor: The P2X₇ receptor is unique in that it generally requires higher concentrations of ATP for activation. strath.ac.uknih.gov While some sources suggest 2-MeSATP has activity at P2X₇, others indicate it has much lower potency at this subtype compared to others. strath.ac.uk BzATP is often described as a more potent agonist at P2X₇ receptors. researchgate.net

| P2X Receptor Subtype | This compound Agonist Potency Profile | References |

|---|---|---|

| P2X₁ | Potent agonist, similar profile to ATP | strath.ac.uk |

| P2X₂ | Agonist | nih.gov |

| P2X₃ | Potent agonist, similar profile to ATP | nih.gov |

| P2X₄ | Agonist, with somewhat lower potency than at P2X₁ and P2X₃ | strath.ac.uknih.gov |

| P2X₅ | Agonist activity reported | nih.gov |

| P2X₆ | Agonist activity reported | |

| P2X₇ | Much lower potency compared to other P2X subtypes | strath.ac.uk |

Ion Channel Gating and Cation Permeability

This compound (2-MeSATP) is a potent agonist for P2X receptors, which are ligand-gated ion channels permeable to cations. nih.govnih.gov The activation of these channels by 2-MeSATP leads to the influx of sodium (Na⁺) and calcium (Ca²⁺) ions and the efflux of potassium (K⁺), resulting in membrane depolarization and various cellular responses. nih.govnih.gov

The specific P2X receptor subtypes activated by 2-MeSATP include P2X1, P2X2, and P2X3. frontiersin.org The gating kinetics, or the speed of channel opening and closing, vary significantly among these subtypes. P2X1 and P2X3 receptors, for instance, are known for their rapid activation and desensitization in the presence of an agonist like 2-MeSATP. frontiersin.orgresearchgate.net This means the ion channels open quickly upon binding of 2-MeSATP but then rapidly enter a non-conductive, desensitized state even if the agonist is still present. researchgate.netnih.gov In contrast, the P2X2 receptor exhibits slower desensitization kinetics. frontiersin.orgresearchgate.net

The activation of P2X receptors on intrinsic sensory neurons by purinergic agonists can trigger action potentials. nih.gov For example, ATP application to the cell bodies of these neurons evokes a fast depolarization with a reversal potential of approximately -11 mV, indicative of a non-selective cation current. nih.gov While 2-MeSATP is a known potent P2 agonist, in some specific neuronal preparations, it has been observed to be only weakly active in evoking action potentials compared to ATP. nih.govnih.gov The process of channel gating and subsequent ion flow through P2X receptors is a critical mechanism underlying purinergic signaling in various physiological systems, including neurotransmission, smooth muscle contraction, and platelet activation. nih.govresearchgate.net

Comparative Receptor Efficacy and Potency: this compound vs. ATP, ADP, and UTP

This compound is widely recognized as a highly potent agonist at several P2 purinergic receptor subtypes, often exhibiting greater potency and/or efficacy than the endogenous ligands ATP, ADP, and UTP. nih.govnih.gov Its enhanced stability against breakdown by ectonucleotidases also contributes to its potent effects in experimental systems. nih.govnih.gov

At P2Y receptors , particularly the P2Y₁ subtype, 2-MeSATP and its diphosphate (B83284) analogue, 2-MeSADP, are exceptionally potent. For instance, in rat hepatocytes, 2-MeSATP was found to be about 25 times more effective than ATP in activating glycogen (B147801) phosphorylase, with a half-maximal activation (Kₐ) of 20 nM compared to 0.5-0.8 µM for ATP. nih.gov Similarly, 2-MeSADP is a widely used potent agonist for P2Y₁, P2Y₁₂, and P2Y₁₃ receptors. nih.govnih.gov The potency order at the human P2Y₁₂ receptor is 2-MeSADP > 2-MeSATP > ADP > ATP. doi.org In contrast, UTP is a characteristic agonist for P2Y₂ and P2Y₄ receptors, where adenine (B156593) nucleotides like 2-MeSATP are generally less active. nih.gov

For P2X receptors , 2-MeSATP is a potent agonist for most subtypes, including P2X1, P2X2, and P2X3. frontiersin.orgnih.gov At the human P2X1 receptor, 2-MeSATP acts as a full agonist with a potency comparable to or greater than ATP. nih.gov It is often used experimentally to characterize P2X receptor function. nih.govnih.gov The agonist profile α,β-methylene ATP shows a preference for P2X1 and P2X3 receptors, while 2-MeSATP has a broader spectrum of high-potency activity across several P2X and P2Y subtypes. nih.govnih.gov

The following table summarizes the comparative potency of these agonists at selected human P2 receptor subtypes.

| Receptor | This compound (EC₅₀/Kᵢ) | ATP (EC₅₀/Kᵢ) | ADP (EC₅₀) | UTP (EC₅₀) |

| P2Y₁ | High Potency (nM range for 2-MeSADP) nih.gov | Moderate Potency (µM range) nih.gov | High Potency (nM-µM range) nih.gov | No Activity |

| P2Y₂ | Low Potency | High Potency (nM-µM range) nih.gov | No Activity | High Potency (nM-µM range) nih.gov |

| P2Y₁₂ | High Potency doi.org | Low Potency doi.org | High Potency (nM range) nih.gov | No Activity |

| P2X₁ | High Potency (nM-µM range) nih.gov | High Potency (µM range) nih.gov | Lower Potency | No Activity |

| P2X₃ | High Potency frontiersin.org | High Potency (µM range) nih.gov | Moderate Potency (µM range) nih.gov | No Activity |

Note: EC₅₀ (half-maximal effective concentration) and Kᵢ (inhibitory constant) values are context-dependent and can vary based on the cell type and assay conditions. This table provides a general comparison of relative potencies.

Structure-Activity Relationships Governing this compound's Receptor Binding

Impact of the 2-Methylthio Modification on Purine (B94841) Ring Interactions

The high potency of this compound and its diphosphate counterpart, 2-MeSADP, is largely attributed to the presence of the methylthio (-SCH₃) group at the 2-position of the adenine purine ring. nih.govnih.gov This modification significantly influences the ligand's interaction with the binding pockets of P2 receptors, particularly P2Y subtypes.

Structural and mutagenesis studies of the P2Y₁ receptor have provided insights into these interactions. The binding site for adenine nucleotides is located within a pocket formed by several transmembrane helices. nih.gov The 2-methylthio group of a bound agonist extends into a specific sub-pocket within the receptor. This interaction is believed to be a critical factor for high-affinity binding to the P2Y₁ receptor. nih.gov Derivatives with other substitutions at the 2-position, such as bromo, chloro, or fluoro, exhibit much lower affinities, highlighting the importance of the methylthio group's specific properties (size, hydrophobicity, and electronic character) for optimal receptor engagement. nih.gov

In a broader context of adenosine (B11128) derivatives, modifications at the 2-position of the purine ring are known to be critical structural determinants for receptor affinity and activation. nih.gov For instance, linking a phenylethyl moiety to the 2-position via an ether group results in higher affinity for the A₃ adenosine receptor compared to a thioether or amine linkage, demonstrating the sensitivity of receptor binding to the nature of the 2-substituent. nih.gov While this applies to adenosine receptors, it underscores the principle that the 2-position is a key site for modulating purinergic receptor interactions. The 2-methylthio group in 2-MeSATP and 2-MeSADP provides an optimal fit and favorable interactions within the binding site of certain P2 receptors, thereby enhancing binding affinity and subsequent receptor activation. nih.gov

Determinants of Receptor Affinity and Intrinsic Efficacy

The affinity and intrinsic efficacy of an agonist are distinct but linked properties that define its pharmacological profile. nih.gov For this compound, several molecular features contribute to its high affinity and efficacy at specific purinergic receptors.

Receptor Affinity is primarily determined by how well the ligand fits into the receptor's binding site and the strength of the chemical bonds it forms with amino acid residues. For 2-MeSATP, key determinants include:

The 2-Methylthio Group: As discussed previously, this group is a major contributor to high affinity, especially at P2Y₁, P2Y₁₂, and P2Y₁₃ receptors. nih.govnih.gov

The Triphosphate Chain: The negatively charged phosphate (B84403) groups are crucial for interaction with positively charged amino acid residues (like lysine (B10760008) and arginine) within the binding pockets of both P2X and P2Y receptors. doi.org

Intrinsic Efficacy refers to the ability of the ligand, once bound, to induce the conformational change in the receptor that leads to its activation. 2-MeSATP generally acts as a full agonist at receptors like P2X1 and P2Y₁, meaning it can elicit a maximal response. nih.govnih.gov The factors governing its efficacy are complex and intrinsic to the receptor's structure. The binding of 2-MeSATP stabilizes an active conformation of the receptor, leading to efficient G-protein coupling (for P2Y receptors) or ion channel opening (for P2X receptors). psu.edu

It is important to note that agonist binding is influenced by both microscopic affinity and efficacy. nih.gov The enhanced potency of 2-MeSATP is a result of a favorable combination of high binding affinity and high intrinsic efficacy, making it a more powerful activator than endogenous ATP at many receptor subtypes. nih.govdoi.org

Allosteric Modulation and Desensitization Kinetics of this compound-Activated Receptors

The cellular response to this compound is critically shaped by the dynamic processes of receptor desensitization and allosteric modulation.

Desensitization Kinetics: Upon activation by agonists, including 2-MeSATP, many P2X receptors undergo desensitization, a process where the receptor temporarily becomes unresponsive to further stimulation. The rate of desensitization is a key characteristic that differs among P2X subtypes. researchgate.netnih.gov

Fast Desensitization: P2X1 and P2X3 receptors desensitize very rapidly, on a millisecond to second timescale. frontiersin.orgresearchgate.netnih.gov This means that even in the continuous presence of 2-MeSATP, the ion channel current is transient. psu.edu Recovery from this desensitized state can be slow, taking several minutes for P2X3 receptors. nih.gov

Slow Desensitization: P2X2 and P2X4 receptors desensitize much more slowly, over many seconds. researchgate.net

The desensitization process for P2X receptors is profound. For the P2X1 receptor, sustained exposure to even very low, nanomolar concentrations of ATP can lead to significant desensitization. psu.edu The recovery from desensitization can also be agonist-dependent. For P2X3 receptors, recovery is much slower after stimulation with ATP compared to α,β-meATP. nih.gov This complex regulation of receptor availability through desensitization is a crucial factor in determining the duration and intensity of the signal generated by 2-MeSATP.

Allosteric Modulation: The function of receptors activated by 2-MeSATP can be fine-tuned by allosteric modulators, which are compounds that bind to a site on the receptor distinct from the agonist (orthosteric) binding site. nih.govrsc.org These modulators can either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the receptor's response to the agonist.

P2X receptors are subject to allosteric modulation by various substances, including cations like zinc (Zn²⁺) and protons (H⁺). nih.govrsc.org For example, Zn²⁺ can potentiate the activity of the P2X4 receptor while inhibiting the P2X1 receptor. nih.gov The activity of the P2X2 receptor is also allosterically modulated by cations and changes in pH. rsc.org While these modulators affect the response to the endogenous agonist ATP, they would similarly influence the response to 2-MeSATP. The existence of allosteric sites provides a mechanism for receptor-specific regulation and presents opportunities for developing more selective therapeutic agents. nih.govuea.ac.uk

Cellular and Physiological Roles of 2 Methylthio Atp Mediated Signaling

Role in Immune and Inflammatory Responses

2-Methylthio-ATP plays a crucial role in modulating the activity of immune cells and the subsequent inflammatory cascade. Its effects are particularly notable in the context of macrophage function and the host response to bacterial endotoxins.

Research has demonstrated that this compound can significantly alter macrophage responses to inflammatory stimuli. Specifically, it has been shown to inhibit the release of key pro-inflammatory cytokines from macrophages that have been stimulated by endotoxin (B1171834), a component of the outer membrane of Gram-negative bacteria. Studies have indicated that this compound suppresses the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) by these immune cells. This inhibitory effect is believed to be mediated through its action on P2Y receptors expressed on macrophages. The suppression of these inflammatory mediators is a critical aspect of controlling the inflammatory response and preventing excessive tissue damage.

| Mediator | Effect of this compound | Cell Type |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release | Macrophages |

| Interleukin-1 (IL-1) | Inhibition of release | Macrophages |

| Interleukin-12 (IL-12) | Suppression of production | Macrophages |

The mechanism underlying this modulation involves the pre-translational suppression of cytokine messenger RNA (mRNA), indicating that this compound interferes with the very early stages of the inflammatory cytokine production pathway. researchgate.net

The immunomodulatory effects of this compound extend beyond macrophages to other leukocyte populations, including lymphocytes and granulocytes. P2Y receptors are widely expressed on these cells and their activation can influence a range of functions from proliferation and cytokine production to degranulation and chemotaxis. researchgate.net

While direct studies on this compound's effect on all leukocyte subtypes are not exhaustive, its role as a potent P2Y agonist suggests a broad capacity for immune modulation. For instance, P2Y receptor activation on T-lymphocytes can influence their proliferation and the secretion of cytokines, which are central to orchestrating the adaptive immune response. nih.govnih.gov Similarly, purinergic signaling is known to play a role in the function of eosinophils and basophils, which are key players in allergic inflammation. For example, the activation of certain P2 receptors can modulate eosinophil chemotaxis and degranulation. mdpi.commdpi.com The activation of basophils, leading to the release of histamine (B1213489) and other mediators, is also a process that can be influenced by extracellular nucleotides. nih.gov

The ability of this compound to suppress the release of potent inflammatory mediators from macrophages has significant implications for the pathophysiology of endotoxin shock, a life-threatening condition caused by an overwhelming inflammatory response to bacterial endotoxins. In animal models, administration of this compound has been shown to protect against endotoxin-induced lethality. nih.gov This protective effect is attributed to its ability to dampen the excessive release of cytokines like TNF-α and IL-1, which are major contributors to the systemic inflammation, organ damage, and circulatory collapse characteristic of septic shock. nih.govbiorxiv.org By attenuating this "cytokine storm," this compound demonstrates a potential therapeutic avenue for mitigating the severe consequences of Gram-negative bacterial infections.

Cardiovascular System Regulation

In the cardiovascular system, this compound signaling is a key regulator of vascular tone and endothelial cell function. Its actions are primarily mediated through the activation of P2Y receptors on endothelial and vascular smooth muscle cells.

In endothelial cells, this compound is a potent stimulus for increasing intracellular calcium concentration ([Ca2+]i). nih.gov This effect is partially dependent on the influx of extracellular calcium and can occur without a measurable production of inositol (B14025) phosphates, suggesting the involvement of atypical P2Y purinoceptors that are not coupled to phospholipase C. nih.gov The rise in intracellular calcium is a critical event that initiates a variety of endothelial responses, including the production of vasodilating substances.

The concept of calcium signaling compartmentation suggests that calcium increases are not uniform throughout the cell but are often localized to specific subcellular regions, or microdomains, such as "calcium sparks" or "calcium puffs". nih.govwm.edu These localized signals allow for precise control of cellular processes. While direct evidence for this compound inducing specific calcium microdomains is still emerging, the principle of localized calcium signaling is well-established in endothelial cells. nih.gov The activation of P2Y receptors by agonists can lead to such compartmentalized calcium signals, which in turn can selectively activate downstream effectors.

| Cellular Response | Mediator | Effect of this compound |

| Intracellular Calcium ([Ca2+]i) | Calcium Influx | Increase |

| Inositol Phosphates | Second Messenger | No measurable production |

This compound plays a significant role in modulating the contractility of vascular smooth muscle cells, thereby influencing vasoreactivity and blood flow. Its primary effect in many vascular beds is vasodilation. This relaxation is endothelium-dependent and is mediated by the release of nitric oxide (NO) and prostaglandins (B1171923) from the endothelial cells upon P2Y receptor stimulation. mdpi.comnih.gov The rank order of potency for endothelium-dependent relaxation often shows this compound to be more potent than ATP itself.

| Vascular Effect | Mechanism | Key Mediators |

| Vasodilation | Endothelium-dependent | Nitric Oxide (NO), Prostaglandins |

| Vasoreactivity Modulation | Direct and indirect actions on vascular smooth muscle | P2Y Receptors |

Nervous System and Neuro-glial Interactions

In the nervous system, this compound functions as a potent agonist at presynaptic P2X purinoceptors, directly influencing neurotransmitter release. nih.govnih.gov Studies on sympathetic neurons from rat superior cervical ganglion show that this compound stimulates the release of noradrenaline. nih.gov This action is mediated by P2X receptors located on presynaptic terminals, which function as ATP-gated ion channels. nih.gov

Activation of these channels leads to an influx of calcium, which directly triggers the exocytosis of neurotransmitter-containing vesicles. nih.gov The rank order of potency for agonists at these presynaptic receptors has been established as ATP being greater than or equal to this compound, which is significantly more potent than other analogs like ATPγS. nih.govnih.gov This suggests that this compound is a highly effective modulator of sympathetic neurotransmission, participating in a positive feedback loop where released ATP can stimulate further transmitter release. nih.gov

This compound significantly modulates the function of glial cells, including astrocytes and pituicytes, primarily by activating P2Y receptors and triggering intracellular calcium signals.

In cultured rat neurohypophysial astrocytes, also known as pituicytes, this compound is an effective P2 purinoceptor agonist. researchgate.netnih.gov It induces a dose-dependent increase in intracellular Ca2+ concentration ([Ca2+]i). nih.gov The order of potency for various agonists in pituicytes is ATP = this compound ≥ ADP. researchgate.netnih.gov This Ca2+ mobilization is due to a release from intracellular stores via a phospholipase C (PLC)-mediated pathway, which is linked to a pertussis toxin-sensitive G-protein. nih.gov

Similarly, in cortical astrocytes, this compound produces increases in intracellular calcium, an effect that is antagonized by P2Y1 receptor antagonists. This indicates that this compound is a key signaling molecule in neuro-glial communication, allowing astrocytes to respond to extracellular nucleotides.

| Agonist | Relative Potency | Effect |

|---|---|---|

| ATP | High | Induces robust Ca2+ mobilization |

| This compound | High | Equipotent to ATP in inducing Ca2+ mobilization |

| ADP | Moderate | Less potent than ATP and this compound |

| UTP | Ineffective | No significant Ca2+ response |

The endothelial cells that form the blood-brain barrier are regulated by P2Y receptors, and this compound elicits distinct responses in these cells. In primary cultures of rat brain capillary endothelial cells, this compound causes substantial increases in cytosolic Ca2+. nih.govdeepdyve.com This response is characterized by a rapid peak followed by a slower decline to a sustained plateau. nih.gov

Interestingly, the mechanism of Ca2+ mobilization by this compound in these cells appears to be different from that of ATP. While ATP and UTP act on P2Y2 receptors coupled to phospholipase C and the generation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), this compound does not cause a detectable increase in Ins(1,4,5)P3 levels. nih.gov This suggests that this compound activates a P2Y1-like receptor that mobilizes calcium through a pathway independent of Ins(1,4,5)P3 generation. nih.govdeepdyve.com This differential signaling highlights a complex regulation of blood-brain barrier endothelial function by various nucleotides.

Renal System Physiology

In the renal system, this compound plays a role in regulating blood flow by acting on the microvasculature. Specifically, it has a significant effect on the afferent arterioles, which are the primary resistance vessels controlling glomerular hemodynamics. nih.gov

As a potent P2Y receptor agonist, application of this compound evokes a concentration-dependent vasoconstriction of isolated rabbit and rat afferent arterioles. nih.gov This action helps regulate renal vascular resistance and, consequently, the glomerular filtration rate. While P2X receptor activation leads to potent vasoconstriction, P2Y receptor stimulation by agonists like this compound also contributes significantly to this effect. nih.gov However, in some contexts, such as in pre-constricted kidneys, P2Y agonists can cause vasodilation at lower concentrations, indicating a complex, tone-dependent regulation of renal microvascular function. nih.gov

Proximal Tubule Cell Proliferation and Signaling

Extracellular nucleotides like ATP and its analogs are known to modulate renal function by activating P2 receptors expressed along the nephron. In renal proximal tubule cells, this compound has been identified as a significant signaling molecule. As a nonselective P2 receptor agonist, this compound has been shown to induce the expression of Peptidyl Arginine Deiminase 4 (PAD4) protein in both the human kidney cell line HK-2 and in primary cultures of mouse proximal tubules. physiology.org In one study, treatment of HK-2 cells with 10 μM of this compound for 16 hours resulted in a marked induction of PAD4 protein. physiology.org This suggests a role for purinergic signaling, involving agonists like this compound, in the regulation of protein expression and intracellular pathways within these renal cells. physiology.org While ATP itself can induce PAD4 expression via P2X receptor activation, the action of this compound highlights the broader involvement of P2 receptor agonists in proximal tubule cell signaling. physiology.org

Influence on 11β-Hydroxysteroid Dehydrogenase Type 2 Activity

The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is crucial for conferring selectivity to the mineralocorticoid receptor by converting active cortisol to inactive cortisone. Its activity is subject to regulation by extracellular nucleotides. Research has revealed a bidirectional regulation of 11β-HSD2 by different purinergic agonists. While ATP and its stable analog ATPγS were found to reversibly reduce the activity of 11β-HSD2 in cell lines, including the renal tubular cell line LLCPK1, this compound demonstrated a contrasting effect. nih.gov Incubation with this compound led to an almost 2.5-fold increase in 11β-HSD2 activity. nih.gov This finding indicates that different nucleotides can exert opposing effects on the enzyme's function through purinergic receptors, with this compound acting as a stimulator of this key cortisol-inactivating enzyme. nih.gov

Table 1: Effect of Purinergic Agonists on 11β-HSD2 Activity

| Compound | Effect on 11β-HSD2 Activity | Reference |

|---|---|---|

| ATP / ATPγS | Inhibitory | nih.gov |

| This compound | Stimulatory (~2.5-fold increase) | nih.gov |

Pancreatic Function and Insulin (B600854) Secretion

The endocrine pancreas, particularly the insulin-secreting β-cells, expresses a variety of purinergic receptors, which are crucial for modulating hormone secretion. frontiersin.org Both major classes of P2 receptors, the ionotropic P2X receptors and the metabotropic G protein-coupled P2Y receptors, are present on pancreatic islet cells. frontiersin.orgnih.gov Studies provide evidence for at least two different types of P2-purinoceptors on the cells of the pancreas: a P2Y subtype on the β-cell that mediates an increase in insulin secretion, and a P2X subtype on the pancreatic vascular bed that mediates vasoconstriction. nih.gov this compound is recognized as a potent agonist primarily for P2Y receptor subtypes, which are G-protein coupled receptors existing in eight isoforms (P2Y1, 2, 4, 6, 11, 12, 13, 14). frontiersin.orgnih.gov

The activation of P2Y receptors by this compound plays a significant role in modulating glucose-dependent insulin secretion (GSIS). In studies using isolated perfused rat pancreas in the presence of 8.3 mM glucose, this compound was shown to increase insulin secretion in a concentration-dependent and biphasic manner. nih.gov Notably, it was found to be approximately 45 times more potent than ATP in stimulating this secretion. nih.gov

Further research has demonstrated that activating P2Y receptors with this compound not only amplifies GSIS in islets from healthy Wistar rats but can also partially restore impaired GSIS in islets from diabetic Goto-Kakizaki (GK) rats. frontiersin.org However, the effect can be complex. In HIT-T15 cells, purinergic stimulation can have a dual effect: an inhibitory action on GSIS through P2X7 receptor activation and an enhancing effect via P2Y11 receptor activation. researchgate.net In this model, this compound was among the adenine (B156593) nucleotides that reduced glucose-induced insulin secretion, although it was less potent than other agonists in this inhibitory pathway. researchgate.net

Table 2: Relative Potency of Adenine Nucleotides in Reducing Glucose-Induced Insulin Secretion in HIT-T15 Cells

| Compound | IC50 (μM) | Reference |

|---|---|---|

| BzATP | 6.9 | researchgate.net |

| ATP | 20.4 | researchgate.net |

| α,β-methylene ATP | ≥23.3 | researchgate.net |

| This compound | ≥24.9 | researchgate.net |

Other Physiological Systems and Cell Types

In the liver, this compound is a powerful agonist for P2Y-purinoceptors, exerting strong metabolic effects. In rat hepatocytes, it potently activates glycogen (B147801) phosphorylase, the key enzyme in glycogenolysis. nih.govnih.gov This effect is significantly stronger than that of ATP; this compound half-maximally activates the enzyme at a concentration of 20 nM, making it about 25 times more effective than ATP. nih.govnih.gov This potent glycogenolytic effect is completely abolished if the hepatocytes are pretreated with phorbol (B1677699) myristic acetate. nih.gov

Table 3: Potency of this compound vs. ATP on Hepatocyte Glycogen Phosphorylase Activation

| Compound | Concentration for Half-Maximal Activation (Ka) | Reference |

|---|---|---|

| This compound | 20 nM | nih.govnih.gov |

| ATP | 0.5-0.8 μM | nih.govnih.gov |

Regarding intracellular signaling, this compound influences calcium dynamics in hepatocytes. When stimulated with agonists acting through the phosphoinositide signaling pathway, single hepatocytes generate repetitive transients in cytosolic free calcium concentration ([Ca²⁺]i). nih.govnih.gov The calcium transients induced by this compound are indistinguishable from those induced by ADP, suggesting they act at a common receptor, the P2Y₁ receptor. nih.govnih.gov This is in contrast to the distinct calcium profiles evoked by ATP and UTP. nih.gov The P2Y₁ antagonist adenosine-3'-phosphate-5'-phosphate (A3P5P) inhibits the calcium transients induced by both this compound and 2-MethylthioADP, confirming their shared receptor pathway. nih.gov

Mucus Glycoprotein (B1211001) Secretion Regulation

The regulation of mucus secretion is a critical physiological process for protecting epithelial surfaces in organs such as the stomach and respiratory tract. Extracellular nucleotides, including adenosine (B11128) 5'-triphosphate (ATP) and its analogs, play a significant role in modulating this process through the activation of P2 purinergic receptors. The compound this compound (2-MeSATP) has been identified as an active agonist in this signaling pathway.

In a study using primary cultured rabbit gastric mucous cells, 2-MeSATP was shown to stimulate mucus glycoprotein secretion. nih.gov The mechanism of action involves the activation of P2 purinergic receptors, which leads to an elevation of intracellular calcium concentration ([Ca2+]i). nih.gov This increase in cytosolic calcium is a key trigger for the exocytosis of mucus-containing granules from the cells. The study established a potency order for different ATP analogues in stimulating this secretion, with 2-MeSATP being effective, although less potent than ATP and α,β-methylene ATP. nih.gov This suggests that while 2-MeSATP is a competent secretagogue, the specific subtype and affinity of the P2 receptor involved influence the magnitude of the response. nih.gov The ATP-induced mucus secretion was found to be independent of endogenous prostaglandin (B15479496) E2 production. nih.gov

In the context of airway physiology, the release of ATP onto the airway surface is a crucial mechanism for regulating mucus hydration and clearance. researchgate.netmdpi.com This process is mediated by P2Y receptors, particularly the P2Y2 receptor, which, when activated, stimulates fluid secretion to maintain an optimal environment for mucociliary transport. mdpi.commdpi.com Although these studies focus on ATP, the known agonistic activity of 2-MeSATP at P2Y receptors indicates its potential to participate in and influence these regulatory pathways in the respiratory system.

Table 1: Effect of ATP Analogs on Gastric Mucus Secretion A summary of the relative potency of different P2 purinergic receptor agonists on stimulating mucus glycoprotein release from rabbit gastric mucous cells.

| Compound | Relative Potency in Stimulating Mucus Secretion |

| alpha,beta-methylene ATP | Most Potent |

| ATP | Intermediate |

| This compound | Less Potent than ATP |

| Adenosine (P1 agonist) | No Effect |

| Data sourced from a study on rabbit gastric mucous cells. nih.gov |

Influence on Cell Proliferation in Various Tissues

The signaling molecule this compound exerts a complex and often tissue-specific influence on cell proliferation. Its effects are primarily mediated through the activation of P2Y purinergic receptors, particularly the P2Y1 receptor, which can trigger divergent downstream pathways leading to either the promotion or inhibition of cell growth.

Inhibitory Effects on Proliferation:

In certain cell types, particularly in cancer, the activation of the P2Y1 receptor by agonists has been linked to anti-proliferative and pro-apoptotic effects. For instance, in 1321N1 astrocytoma cells engineered to express the human P2Y1 receptor, the P2Y agonist 2-MeSADP was found to inhibit proliferation and induce apoptosis. nih.gov Similarly, studies in PC-3 prostate cancer cells demonstrated that activation of the P2Y1 receptor with a selective agonist inhibited cell growth. nih.gov These findings suggest a potential role for P2Y1-mediated signaling in suppressing tumor cell expansion.

Proliferative and Pro-survival Effects:

Conversely, in other tissues, 2-MeSATP-mediated signaling is associated with cell proliferation and survival. In brain capillary endothelial cells, 2-MeSATP is a potent agonist that stimulates a large increase in intracellular calcium ([Ca2+]i) with a half-maximal effective concentration (EC50) of 27 nM. nih.gov Intracellular calcium is a critical second messenger that can activate numerous signaling cascades, including those leading to cell proliferation.

The role in vascular smooth muscle cells (VSMCs) is particularly complex, as their dysregulated proliferation is a hallmark of vaso-occlusive diseases like atherosclerosis and pulmonary hypertension. mdpi.comnih.govmdpi.com While some research indicates that the breakdown of ATP to adenosine can inhibit VSMC proliferation, the direct activation of certain P2Y receptors can contribute to proliferative responses under pathological conditions. mdpi.com

In the central nervous system, astrocytes respond to insults by releasing ATP. This can trigger P2Y1 receptor signaling, which, in the case of methylmercury (B97897) toxicity, leads to the production of the cytokine Interleukin-6 (IL-6), a factor that protects neurons from damage. nih.gov While this is a neuroprotective role, astrocyte activation (reactivity) itself can involve changes in proliferation and is a key component of neuroinflammatory processes in various neurodegenerative diseases. nih.gov Furthermore, studies on bone marrow-derived mesenchymal stromal cells have shown that selective activation of the P2Y1 receptor can promote cell growth and osteogenic differentiation. researchgate.net

This dual role highlights the context-dependent nature of 2-MeSATP's influence on cell fate, which is dictated by the specific P2Y receptor subtypes expressed, the downstream signaling pathways present in the cell type, and the surrounding physiological or pathological microenvironment.

Table 2: Summary of this compound's Influence on Cell Proliferation A summary of observed effects of 2-MeSATP or related P2Y1 agonists on proliferation in different cell types.

| Cell/Tissue Type | Primary Receptor | Observed Effect on Proliferation | Research Finding |

| Prostate Cancer Cells | P2Y1 | Inhibition | P2Y1 agonist inhibited cell growth. nih.gov |

| Astrocytoma Cells | P2Y1 | Inhibition | P2Y agonist inhibited proliferation and induced apoptosis. nih.gov |

| Brain Capillary Endothelial Cells | P2Y | Potential for Proliferation | Potently increases intracellular Ca2+, a key proliferative signal. nih.gov |

| Vascular Smooth Muscle Cells | P2Y | Complex/Context-Dependent | Dysregulated proliferation is a feature of vascular disease. mdpi.comnih.gov |

| Bone Marrow Stromal Cells | P2Y1 | Promotion | Selective P2Y1 activation promoted cell growth. researchgate.net |

| Astrocytes | P2Y1 | Pro-survival (Neuroprotection) | Triggers release of neuroprotective IL-6; reactive gliosis can involve proliferation. nih.gov |

Intracellular Signal Transduction Pathways Activated by 2 Methylthio Atp

G Protein-Coupled Signaling Cascades

The binding of 2-MeS-ATP to P2Y receptors, which are G protein-coupled receptors (GPCRs), triggers the activation of heterotrimeric G proteins, leading to the generation of second messengers and the subsequent activation of downstream effector proteins.

A primary signaling event following the activation of Gq/11-coupled P2Y receptors by 2-MeS-ATP is the stimulation of phospholipase C (PLC). Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The generation of IP3 is a key step in initiating calcium signaling. nih.gov

Research has demonstrated that in various cell types, 2-MeS-ATP potently stimulates the production of inositol phosphates. For instance, in rat cultured pituicytes, 2-MeS-ATP was as effective as ATP in inducing a response that was abolished by the PLC inhibitor U-73122, indicating a PLC-dependent mechanism. nih.gov The production of inositol phosphates is often used as a direct measure of PLC activity in response to agonist stimulation. nih.gov The activation of PLC and the subsequent breakdown of polyphosphoinositides are fundamental to cellular activities such as growth and differentiation. nih.gov

The IP3 generated from PLC activation diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding triggers the release of Ca2+ from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov

Studies have consistently shown that 2-MeS-ATP is a potent agonist for inducing intracellular calcium mobilization. In rat neurohypophysial astrocytes, 2-MeS-ATP was equipotent to ATP in evoking a dose-dependent increase in [Ca2+]i. nih.gov This effect was found to be due to the release of calcium from intracellular stores, as it was not immediately affected by the removal of external Ca2+ and was inhibited by thapsigargin, a substance that depletes these stores. nih.gov The involvement of a pertussis toxin-sensitive G protein was also suggested, pointing towards the coupling of P2Y receptors to Gi/o proteins in mediating this response. nih.gov The dynamics of the calcium signal, whether it is a single transient peak or a series of oscillations, can encode information that dictates specific cellular responses.

Table 1: Effect of 2-MeS-ATP on Intracellular Calcium Mobilization in Different Cell Types

| Cell Type | Receptor(s) Implicated | Potency of 2-MeS-ATP | Key Findings | Reference |

| Rat Neurohypophysial Astrocytes | P2Y | Equipotent to ATP | Induced [Ca2+]i increase via PLC-mediated release from intracellular stores. nih.gov | nih.gov |

| Bovine Endometrial Cells | P2Y1, P2Y2 | Effective agonist | Induced rapid intracellular calcium mobilization. | mdpi.com |

| Breast Cancer Cells | P2Y2 | ATP-induced Ca2+ signal spreads to neighboring cells via P2Y2 receptor activation. umaryland.edu | umaryland.edu |

The other second messenger produced by PLC-mediated hydrolysis of PIP2 is diacylglycerol (DAG). DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates various isoforms of protein kinase C (PKC). nih.gov Activated PKC isoforms then phosphorylate a wide range of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to diverse cellular responses.

The activation of PKC can influence numerous downstream processes, including gene expression, cell proliferation, differentiation, and apoptosis. nih.gov For example, PKC has been shown to regulate the activity of other enzymes, such as topoisomerase II, by enhancing its rate of ATP hydrolysis. nih.gov Furthermore, PKC can interact with and modulate other signaling pathways, including the nuclear factor "kappa-light-chain-enhancer" of activated B cells (NF-κB) pathway, by promoting the translocation of the NF-κB transcription factor to the nucleus. nih.gov The specific downstream effects of PKC activation are cell-type and isoform-specific, contributing to the complexity of the cellular response to 2-MeS-ATP.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathways

The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals from the cell surface to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. nih.govyoutube.com

Activation of P2Y receptors by agonists like 2-MeS-ATP can lead to the stimulation of the MAPK/ERK pathway. This cascade typically involves a series of sequential phosphorylation events initiated by the activation of a small GTPase, Ras. nih.gov Ras, in its active GTP-bound state, recruits and activates Raf kinases (MAPKKK). nih.gov Raf then phosphorylates and activates MEK (MAPKK), which in turn dually phosphorylates and activates ERK1/2 (MAPK) on specific threonine and tyrosine residues. mdpi.com

Studies have demonstrated that ATP can induce the phosphorylation of ERK1/2 in various cell types, an effect that can be mediated through P2Y receptors. mdpi.com For example, in bovine endometrial cells, ATP was shown to induce ERK1/2 phosphorylation, and this effect was partially reduced by a P2Y receptor antagonist. mdpi.com Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear targets, including transcription factors, thereby altering gene expression and eliciting a cellular response. nih.govyoutube.com

Table 2: Key Kinases in the MAPK/ERK Pathway Activated Downstream of 2-MeS-ATP Receptor Activation

| Kinase Level | Kinase Name | Activating Event | Downstream Target(s) | Reference |

| MAPKKK | Raf | Recruitment by active Ras | MEK1/2 | nih.gov |

| MAPKK | MEK1/2 | Phosphorylation by Raf | ERK1/2 | nih.govmdpi.com |

| MAPK | ERK1/2 | Dual phosphorylation by MEK1/2 | Cytoplasmic proteins and nuclear transcription factors | nih.govyoutube.com |

The MAPK/ERK pathway does not operate in isolation but engages in extensive cross-talk with other signaling networks within the cell. youtube.com This interplay allows for the fine-tuning and integration of various signals to produce a coordinated cellular response.

Ion Channel Modulation and Cation Influx Mechanisms

2-Methylthio-ATP modulates cellular activity by influencing the function of various ion channels, leading to changes in ion permeability and cation influx. This modulation occurs through its interaction with both ionotropic P2X receptors and metabotropic P2Y receptors, which in turn couple to channel proteins.

A primary mechanism of action is the direct gating of P2X receptor channels. nih.govfrontiersin.org P2X receptors are ligand-gated ion channels that, upon binding ATP or its analogs, form a non-selective cation pore permeable to Na⁺, K⁺, and Ca²⁺. nih.govfrontiersin.org Research has shown that this compound can act as an agonist at certain P2X receptor subtypes. For instance, in heteromeric P2X4/6 receptors, this compound is a more potent agonist than it is at homomeric P2X4 receptors, demonstrating subtype-specific interactions. nih.gov The activation of these channels leads to membrane depolarization and a direct influx of calcium ions, contributing to the rapid intracellular responses observed upon this compound stimulation. nih.gov

In addition to directly gating ion channels, this compound indirectly modulates channel activity through G-protein-coupled P2Y receptors. In rat hippocampal neurons, this compound activates a potassium current via a P2Y receptor. nih.gov This effect is mediated by a pertussis toxin (PTX)-insensitive G-protein, suggesting the involvement of Gαq/11 or Gα12/13 families. nih.gov The activation of these G-proteins can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in potassium efflux and membrane hyperpolarization in some cell types. nih.gov

Furthermore, stimulation by this compound consistently leads to an increase in intracellular free calcium concentration ([Ca²⁺]i). nih.govnih.gov This rise in calcium is partially dependent on the presence of extracellular Ca²⁺, indicating an influx mechanism. nih.gov This influx can be mediated by the aforementioned P2X receptors and also by store-operated calcium entry (SOCE) pathways, which are activated following the depletion of intracellular calcium stores. nih.gov In rat hepatocytes, both this compound and its derivative 2-Methylthio-ADP induce repetitive transient increases in cytosolic free calcium, a hallmark of P2Y1 receptor activation. nih.gov

Table 1: Ion Channel Modulation by this compound

| Receptor Target | Modulated Ion Channel | Primary Ion Flux | Cellular Response | Reference |

|---|---|---|---|---|

| P2X4/6 Receptors | Ligand-gated cation channel | Na⁺, K⁺, Ca²⁺ influx | Membrane depolarization, Increased [Ca²⁺]i | nih.gov |

| P2Y Receptors (in hippocampal neurons) | G-protein-coupled inwardly-rectifying potassium (GIRK) channel | K⁺ efflux | Membrane hyperpolarization/stabilization | nih.gov |

| P2Y1 Receptors (in hepatocytes) | Store-Operated Calcium Channels (indirectly) | Ca²⁺ influx | Repetitive [Ca²⁺]i transients | nih.gov |

Interactions with GTP-Binding Proteins and GTPase Activity

The signaling cascades initiated by this compound through P2Y receptors are critically dependent on the activation of heterotrimeric GTP-binding proteins (G-proteins). P2Y receptors are a family of G-protein-coupled receptors (GPCRs), and their activation by an agonist like this compound triggers the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, both of which can then modulate downstream effectors. researchgate.netresearchgate.net

The specific G-protein subtype activated depends on the P2Y receptor subtype expressed in the cell.

Gq/11 Pathway : P2Y1 receptors, for which this compound is a potent agonist, typically couple to G-proteins of the Gq/11 family. thieme-connect.comnih.gov Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium. nih.gov

Gi/o Pathway : P2Y12 and P2Y13 receptors are activated by ADP and its analog 2-Methylthio-ADP. These receptors are primarily coupled to the Gi/o family of G-proteins. nih.gov Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. thieme-connect.com

Gs Pathway : The P2Y11 receptor is unique in that it can couple to both Gq (stimulating PLC) and Gs proteins. Activation via the Gs pathway stimulates adenylyl cyclase, increasing cAMP production. nih.gov

Studies in hippocampal neurons have shown that this compound can induce cytosolic Ca²⁺ release through a pathway that is inhibited by a broad G-protein inhibitor, confirming the involvement of G-proteins. nih.gov The activation of a G-protein is an integral part of the GTPase cycle. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes the bound GTP back to GDP, leading to the re-association of the Gα and Gβγ subunits and termination of the signal. The binding of an agonist like this compound promotes the active, GTP-bound state of the G-protein.

Table 2: G-Protein Coupling of P2Y Receptors Activated by this compound or its Derivatives

| P2Y Receptor Subtype | Primary Agonist | Coupled G-Protein Family | Primary Downstream Effector | Reference |

|---|---|---|---|---|

| P2Y1 | 2-MeSADP (2-MeSATP is also an agonist) | Gq/11 | Phospholipase C (PLC) activation | nih.govthieme-connect.comnih.gov |

| P2Y12 | ADP / 2-MeSADP | Gi/o | Adenylyl Cyclase inhibition | nih.gov |

| P2Y13 | ADP / 2-MeSADP | Gi/o, G16, Gs | Adenylyl Cyclase inhibition / PLC activation | nih.gov |

| P2Y11 | ATP | Gs, Gq/11 | Adenylyl Cyclase activation, PLC activation | nih.gov |

Signal Transduction Peculiarities Compared to Endogenous Nucleotides

A key area of interest is how the signaling pathways activated by this compound differ from those initiated by the endogenous nucleotide ATP. These differences underscore the pharmacological utility of this compound in dissecting specific receptor functions.

Further evidence of these differential effects comes from studies on brain capillary endothelial cells. The actions of this compound on intracellular calcium were additive to those of ATP, suggesting they act via different receptor populations in this cell type. nih.gov Cross-desensitization experiments showed that while this compound could desensitize cells to the action of ADP, it did not desensitize them to ATP, again pointing to distinct receptor targets or activation mechanisms. nih.gov It was concluded that this compound induces intracellular calcium mobilization through an atypical P2Y purinoceptor that is not coupled to phospholipase C. nih.gov

The agonist profile at P2X receptors also reveals peculiarities. While ATP is the natural agonist for all P2X receptors, this compound shows varied efficacy. As mentioned, it is a more potent partial agonist at heteromeric P2X4/6 receptors than at homomeric P2X4 receptors, highlighting its utility in distinguishing between receptor subunit compositions. nih.gov In early classifications, the higher potency of this compound was a defining characteristic used to distinguish P2Y from P2X receptors. nih.gov

Table 3: Comparative Effects of this compound and ATP

| Cellular Response/Parameter | Effect of this compound | Comparative Effect of ATP | Cell Type | Reference |

|---|---|---|---|---|

| Glycogen (B147801) Phosphorylase Activation | High potency (EC₅₀ ≈ 20 nM) | Lower potency (EC₅₀ ≈ 0.5-0.8 µM) | Rat Hepatocytes | nih.govnih.gov |

| Inositol Trisphosphate (IP3) Increase | Minimal increase | Significant increase | Rat Hepatocytes | nih.govnih.gov |

| Counteraction of Glucagon (B607659) Effect on cAMP | No effect | Counteracts glucagon effect | Rat Hepatocytes | nih.govnih.gov |

| [Ca²⁺]i Mobilization | Acts via atypical P2Y receptor, not coupled to PLC | Acts via different P2 receptors, often coupled to PLC | Brain Capillary Endothelial Cells | nih.gov |

| Agonist at P2X4/6 Receptors | More potent than at P2X4 | Potent agonist | Xenopus Oocytes | nih.gov |

Methodological Utility of 2 Methylthio Atp in Research

As a Pharmacological Probe for Purinergic Receptor Subtype Differentiation

A primary utility of 2-Methylthio-ATP in research is its role as a pharmacological probe to differentiate between the various subtypes of purinergic receptors. The characterization of P2Y and P2X receptor subtypes has historically relied on the distinct agonist profiles of various nucleotides in the absence of highly selective antagonists. nih.gov 2-MeSATP's variable affinity and efficacy at different receptor subtypes make it an invaluable tool for this purpose.

In several tissues, 2-MeSATP is recognized as a potent agonist for P2Y-purinoceptors. nih.gov Specifically, it is a full agonist at the P2Y1 receptor. Studies on rat hepatocytes have shown that 2-MeSATP is significantly more potent than ATP in activating glycogen (B147801) phosphorylase, suggesting the presence and activity of P2Y receptors. nih.govnih.gov Furthermore, the calcium signaling transients induced by 2-MeSATP in single hepatocytes are indistinguishable from those caused by the selective P2Y1 agonist 2-MeSADP, confirming they act on a common receptor. nih.gov

Conversely, the compound's interaction with the P2Y12 receptor is more complex. While some early studies on recombinant receptors suggested it could be an agonist, it is now more commonly understood to be an antagonist or a weak partial agonist at the P2Y12 receptor, especially when steps are taken to remove any contaminating diphosphates like 2-MeSADP. This dual activity—potent agonism at P2Y1 and antagonism at P2Y12—is crucial for distinguishing the roles of these two key platelet receptors.

Beyond the P2Y family, 2-MeSATP is also a potent agonist at multiple P2X receptor subtypes, including P2X1, P2X2, and P2X3. tocris.comcaymanchem.com This broad but differential activity profile allows researchers to selectively activate certain receptor populations to parse their specific physiological contributions. For instance, its potent effect on P2Y1 receptors can be contrasted with the effects of other nucleotides like ATP and UTP to delineate receptor-specific pathways. nih.gov Researchers tentatively concluded that 2-MeSATP and ATP interact with different P2 purinoceptors based on distinct biological effects observed in rat hepatocytes. nih.gov

Table 1: Activity of this compound at Various Purinergic Receptor Subtypes

| Receptor Subtype | Activity | Species/Model | Reference(s) |

|---|---|---|---|

| P2Y1 | Full Agonist / Antagonist¹ | Human, Rat | nih.govcaymanchem.com |

| P2Y12 | Antagonist / Weak Partial Agonist | Human | |

| P2X1 | Potent Agonist | Mammalian | tocris.com |

| P2X2 | Agonist | Rat | caymanchem.com |

| P2X3 | Potent Agonist | Mammalian | tocris.com |

¹Activity at the P2Y1 receptor can be context-dependent, acting as a full agonist at purified receptors but as a competitive antagonist at lower expression levels.

Application in Studying Receptor Coupling and Signal Transduction Pathways

This compound is instrumental in elucidating the complex signal transduction pathways coupled to purinergic receptors. By activating specific receptors, it allows for the downstream signaling cascades to be traced and characterized.

A significant application is in the study of calcium signaling. In rat hepatocytes, 2-MeSATP stimulates repetitive transients in cytosolic free calcium concentration ([Ca2+]i), a hallmark of agonists acting through the phosphoinositide signaling pathway. nih.gov Similarly, in cultured rat conjunctival goblet cells, 2-MeSATP increases [Ca2+]i, with studies indicating that this occurs mainly through the release of calcium from endoplasmic reticulum (ER) stores. arvojournals.org In astrocytoma cells engineered to express human P2Y1 receptors, 2-MeSATP effectively stimulates the accumulation of inositol (B14025) phosphates, a key second messenger in this pathway. caymanchem.com

However, its effects are not limited to calcium mobilization. In rat hepatocytes, while being a potent glycogenolytic agent, 2-MeSATP was found to barely increase the levels of inositol trisphosphate (IP3), suggesting it may activate pathways distinct from those engaged by ATP. nih.gov This allows for a finer dissection of the signaling web. Furthermore, research on the rat arterial mesenteric bed has demonstrated that 2-MeSATP-induced vasodilation is coupled to the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. researchgate.net It is also used to study the inhibition of adenylyl cyclase, a pathway central to platelet function. medchemexpress.compsu.edu

Table 2: Signal Transduction Pathways Investigated Using this compound

| Signaling Pathway | Model System | Key Finding | Reference(s) |

|---|---|---|---|

| Phosphoinositide Signaling / Ca²⁺ Mobilization | Rat Hepatocytes | Induces repetitive transients in cytosolic free Ca²⁺. nih.gov | nih.gov |

| Ca²⁺ Mobilization | Rat Conjunctival Goblet Cells | Increases cytosolic Ca²⁺ primarily from ER stores. | arvojournals.org |

| Inositol Phosphate (B84403) Accumulation | 1321N1 Astrocytoma Cells (human P2Y1) | Potently stimulates inositol phosphate accumulation (EC₅₀ = 51 nM). | caymanchem.com |

| Glycogenolysis | Rat Hepatocytes | Potently activates glycogen phosphorylase, but with minimal IP3 increase. nih.gov | nih.gov |

| NO/cGMP Pathway | Rat Arterial Mesenteric Bed | Induces vasodilation via NO and cGMP production. | researchgate.net |

| Adenylyl Cyclase Inhibition | Platelets | Used as an agonist to study pathways that inhibit cAMP accumulation. | medchemexpress.com |

Utilization in In Vitro and Ex Vivo Experimental Models

The methodological utility of this compound extends across a wide range of in vitro (cell-based) and ex vivo (tissue-based) experimental models, enabling the study of purinergic signaling in controlled environments.

In Vitro Models: A predominant application of 2-MeSATP is in in vitro studies of platelet function. It is widely used as an agonist to induce platelet aggregation and shape change, allowing researchers to investigate the mechanisms of hemostasis and thrombosis. medchemexpress.comresearchgate.netnih.gov These assays are fundamental for screening antiplatelet drugs and understanding the roles of P2Y1 and P2Y12 receptors. psu.eduresearchgate.net

Beyond hematology, 2-MeSATP is used in various cultured cell models. It has been applied to:

Hepatocytes: To study glycogen metabolism and calcium signaling. nih.govnih.gov

Macrophages: To investigate the inhibition of endotoxin-stimulated release of toxic mediators, relevant for studies on inflammation and endotoxin (B1171834) shock. medchemexpress.com

Neuronal and Glial Cells: In primary cultures of rat arcuate nucleus neurons, 2-MeSATP induces calcium influx, aiding in the characterization of functional P2 receptors in the brain. caymanchem.com

Recombinant Cell Lines: Cells such as astrocytoma or COS-7 cells are often engineered to express specific human P2 receptor subtypes, allowing for precise characterization of the compound's activity at a single receptor type. caymanchem.com

Ex Vivo Models: Ex vivo preparations of tissues and organs allow for the study of integrated physiological responses. 2-MeSATP has been effectively used in:

Vascular Tissues: In the isolated, perfused guinea pig coronary vasculature (Langendorff heart preparation), 2-MeSATP is a potent vasodilator, helping to establish the presence and function of P2Y-purinoceptors in controlling coronary blood flow. nih.gov Similarly, its effects on vasodilation have been characterized in the isolated rat arterial mesenteric bed. researchgate.net These models are crucial for understanding the role of purinergic signaling in the regulation of vascular tone and blood pressure.

Table 3: Examples of In Vitro and Ex Vivo Models Utilizing this compound

| Model Type | Specific Model | Research Focus | Reference(s) |

|---|---|---|---|

| In Vitro | Washed Human/Canine Platelets | Platelet aggregation, signal transduction, drug screening. | medchemexpress.comresearchgate.netnih.gov |

| Cultured Rat Hepatocytes | Glycogenolysis, calcium signaling. | nih.govnih.gov | |

| Macrophages | Inhibition of endotoxin-induced mediator release. | medchemexpress.com | |

| Primary Rat Arcuate Nucleus Neurons | Calcium influx and P2 receptor function. | caymanchem.com | |

| Ex Vivo | Guinea Pig Langendorff Heart | Coronary vasodilation. | nih.gov |

| Rat Arterial Mesenteric Bed | Vasodilation via NO/cGMP pathway. | researchgate.net |

Cross-Species Comparative Pharmacological Studies

This compound is a valuable tool for comparative pharmacology, helping to identify species-specific differences in purinergic receptor function. These studies are critical for the validation of animal models and the translation of preclinical findings to human medicine.

Research has revealed notable variations in the effects of 2-MeSATP across different species:

In rat hepatocytes, 2-MeSATP is a potent agonist at the P2Y1 receptor, triggering robust intracellular responses. nih.govnih.gov It is also used in rat models to study its inhibitory effects on uroguanylin-induced sodium excretion. caymanchem.com

In the guinea pig coronary vasculature, 2-MeSATP is the most potent vasodilator among several ATP analogs, confirming a P2Y-purinoceptor-mediated mechanism. nih.gov

Studies on canine platelets show that they possess functional P2Y1 and P2Y12 receptors that respond to 2-MeSADP, a close analog, and can be inhibited by antagonists developed for human receptors. researchgate.net This highlights the potential of using dogs as models for human thrombotic diseases.

In mice , particularly in genetically modified strains such as P2Y12 knock-in mice, analogs like 2-MeSADP are used to probe the specific contributions of receptor mutations to platelet aggregation defects. researchgate.net

These comparative analyses underscore the importance of selecting appropriate animal models for studying purinergic signaling. The differential potency and effects of 2-MeSATP and related compounds across species highlight underlying differences in receptor structure, expression, or coupling mechanisms.

Table 4: Comparative Pharmacological Findings with this compound and Analogs

| Species | Model | Key Finding | Reference(s) |

|---|---|---|---|

| Rat | Hepatocytes | Potent P2Y1 agonist, ~25x more effective than ATP at activating glycogen phosphorylase. | nih.gov |

| Guinea Pig | Coronary Vasculature | Most potent vasodilator compared to ATP and other analogs, acting via P2Y receptors. | nih.gov |

| Dog | Platelets | Platelets possess functional P2Y1 and P2Y12 receptors, suggesting utility as a model for human antiplatelet therapies. | researchgate.net |

| Mouse | Platelets (P2Y12 knock-in) | Used to study how specific receptor mutations affect platelet aggregation in response to ADP analogs. | researchgate.net |

| Human | Platelets / Recombinant Cells | Serves as a benchmark for P2Y1 agonism and P2Y12 antagonism. | caymanchem.com |

Therapeutic Research Implications and Translational Potential of 2 Methylthio Atp Agonism

Inflammation and Sepsis Management Strategies

The management of inflammation and sepsis represents a significant clinical challenge, and purinergic signaling has emerged as a critical regulatory pathway in the immune response. 2-Methylthio-ATP, through its interaction with P2Y receptors on immune cells, has demonstrated significant immunomodulatory effects.

Research indicates that 2-MeSATP can inhibit the release of toxic mediators from macrophages stimulated by endotoxins. nih.gov In a key study, this ATP analog was shown to block the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) from macrophages, which are central to the pathophysiology of septic shock. nih.gov This intervention proved to be protective, as administration of 2-MeSATP led to increased survival in mouse models of endotoxin-induced death. nih.gov This suggests a therapeutic avenue for controlling the hyperinflammatory response characteristic of Gram-negative septicemia. nih.gov

The effects are mediated through various P2Y receptors expressed on immune cells, including macrophages and neutrophils. ahajournals.orgnih.gov On neutrophils, purine (B94841) and pyrimidine (B1678525) nucleotides can trigger the release of elastase and enhance the oxidative burst, key functions in the inflammatory response. nih.gov However, the signaling is complex; for instance, excessive ATP during sepsis can sometimes impair neutrophil chemotaxis, while targeted agonism may restore or modulate function. nih.govresearchgate.net The balance between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes is also crucial in inflammation, and purinergic signaling is a key factor in regulating this balance. nih.gov

Table 1: Research Findings on this compound in Inflammation and Sepsis

| Area of Investigation | Model System | Key Findings | Relevant P2 Receptor(s) |

|---|---|---|---|

| Endotoxin (B1171834) Shock | Mouse Model | Protected mice from endotoxin-induced death by inhibiting the release of TNF-α and IL-1 from macrophages. nih.gov | P2Y Receptors nih.gov |

| Macrophage Function | Cultured Macrophages | Inhibited endotoxin-stimulated release of toxic mediators. nih.govnih.gov | P2Y Receptors nih.gov |

| Neutrophil Function | Cultured Neutrophils | ATP analogs can enhance oxidative burst and elastase release, but can also impair chemotaxis under septic conditions. nih.govresearchgate.net | P2Y2 nih.gov |

| Immune Modulation | Animal Sepsis Models | Targeting purinergic receptors can modulate the balance of pro- and anti-inflammatory cytokines, impacting survival. frontiersin.org | P2Y, A2A nih.gov |

Metabolic Disorders: Diabetes and Obesity

P2Y receptors are expressed in various metabolically active tissues, including pancreatic islets and hepatocytes, indicating their potential role in regulating metabolic homeostasis. nih.govnih.gov Research into 2-MeSATP agonism has provided insights into its potential for managing metabolic disorders such as diabetes.

A pivotal study conducted in a canine model demonstrated that direct infusion of 2-MeSATP into the pancreaticoduodenal artery prompted an immediate and significant stimulation of insulin (B600854) secretion. nih.gov This effect was transient, with insulin levels returning toward baseline after the infusion ceased, and it led to a temporary reduction in blood glucose levels. nih.gov This finding highlights the potential of P2Y receptor activation to directly modulate pancreatic beta-cell function. nih.gov

Further research has clarified that pancreatic β-cells express several P2Y receptor subtypes, including P2Y1, which are involved in the regulation of insulin secretion and glucose metabolism. nih.gov In hepatocytes, 2-MeSATP is a potent activator of glycogen (B147801) phosphorylase, the enzyme responsible for glycogen breakdown, suggesting a role in hepatic glucose output. nih.gov The broader field of purinergic signaling is increasingly recognized for its influence on immunity and metabolism, with P2Y receptors being investigated as links between inflammation, obesity, and insulin resistance. nih.govwikipedia.org

Table 2: Research Findings on this compound in Metabolic Disorders

| Area of Investigation | Model System | Key Findings | Relevant P2 Receptor(s) |

|---|---|---|---|

| Insulin Secretion | Anesthetized Dog | Induced immediate and significant stimulation of insulin secretion, leading to a transient decrease in blood glucose. nih.gov | P2Y Receptors nih.gov |

| Pancreatic β-Cell Function | Pancreatic β-Cells (INS-1) | Activation of P2Y receptors participates in regulating insulin secretion and glucose metabolism. nih.gov | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13 nih.gov |

| Hepatic Metabolism | Rat Hepatocytes | Potently activated glycogen phosphorylase, suggesting an effect on liver glycogenolysis. nih.gov | P2Y Receptors nih.gov |

Pain Management and Neuropathic Conditions

The nervous system, particularly glial cells, expresses a range of purinergic receptors that are integral to pain signaling pathways. wikipedia.org Neuropathic pain, a chronic condition resulting from nerve injury, involves complex neuroinflammatory processes where microglia—the resident immune cells of the central nervous system—play a pivotal role. nih.govnih.gov

Research has shown that specific P2Y receptors, namely P2Y12 and P2Y13, are upregulated in spinal microglia following peripheral nerve injury and are involved in the development of pain behaviors. nih.govnih.gov Activation of these receptors on microglia can trigger the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are known to facilitate pain signaling. nih.gov Studies using the P2Y12/P2Y13 receptor agonist 2-(methylthio)adenosine 5'-diphosphate (2-MeSADP), a compound closely related to 2-MeSATP, demonstrated that its administration can induce mechanical allodynia (pain from a non-painful stimulus). researchgate.net

While direct agonism of these receptors appears to promote pain signaling, this line of research underscores the pathway's importance as a therapeutic target. nih.gov The development of antagonists for receptors like P2Y12 has shown analgesic efficacy in preclinical models and has been explored for managing postoperative pain, further validating that this signaling axis is critical for pain modulation. nih.govmdpi.com Therefore, understanding the effects of agonists like 2-MeSATP is crucial for dissecting the mechanisms of neuropathic pain and developing targeted therapies. researchgate.net

Table 3: Research Findings on this compound Pathway in Pain Management

| Area of Investigation | Model System | Key Findings | Relevant P2 Receptor(s) |

|---|---|---|---|

| Neuropathic Pain | Rat Nerve Injury Model | Intrathecal administration of a P2Y12/P2Y13 agonist (2-MeSADP) induced mechanical allodynia. researchgate.net | P2Y12, P2Y13 researchgate.net |

| Microglial Activation | Cultured Dorsal Horn Microglia | Activation of P2Y12 and P2Y13 receptors by an ADP analog induced the release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.gov | P2Y12, P2Y13 nih.gov |